9-Decen-1-ol (CAS: 13019-22-2) is a linear C10 unsaturated alcohol characterized by a terminal hydroxyl (-OH) group and a terminal carbon-carbon double bond (C=C). This dual functionality makes it a versatile precursor in organic synthesis, enabling independent reactions at either end of the molecule. It serves as a key building block for creating polymers with specific thermal properties, as a structurally critical precursor in the synthesis of insect pheromones, and as an ingredient in fragrance formulations. Its physical properties, including a boiling point of 234-238 °C and low water solubility (0.16 g/L at 20°C), are relevant for process design and formulation compatibility.
Substituting 9-Decen-1-ol with near analogs often leads to critical performance failures. Using the saturated counterpart, 1-decanol, eliminates the terminal double bond required for metathesis polymerization and other olefin-based coupling reactions. Using a shorter or longer chain ω-alkenol, such as 8-nonen-1-ol or 10-undecen-1-ol, will alter the physical properties of resulting polymers, including glass transition and melting temperatures, impacting the material's end-use characteristics. In pheromone synthesis, structural specificity is absolute; even minor changes in chain length render the final product biologically inactive for target species like the codling moth, making precise precursor selection essential for efficacy.
9-Decen-1-ol is a critical intermediate for synthesizing (E,E)-8,10-dodecadien-1-ol (codlemone), the primary sex pheromone of the codling moth (*Cydia pomonella*), a major agricultural pest. Synthetic routes, such as those employing Z-selective cross-metathesis, explicitly rely on the C10 backbone and terminal olefin of 9-decen-1-ol to construct the required C12 diene structure. The biological activity of pheromones is highly structure-dependent; substitution with other chain-length alcohols would yield a different final product, failing to attract the target species and rendering the pest management application ineffective.
| Evidence Dimension | Biological Specificity as a Precursor |
| Target Compound Data | Serves as a direct precursor to (E,E)-8,10-dodecadien-1-ol (codlemone), the highly specific sex pheromone for *Cydia pomonella*. |
| Comparator Or Baseline | Other chain-length ω-alkenols (e.g., 8-nonen-1-ol, 10-undecen-1-ol) or saturated analogs (1-decanol). |
| Quantified Difference | Absolute. Analogs produce biologically inactive compounds for the target pest. |
| Conditions | Synthesis of species-specific insect pheromones for integrated pest management (IPM). |
For agrochemical synthesis targeting specific pests, the exact molecular structure of the precursor is non-negotiable, making substitution impossible.
The incorporation of 9-decen-1-ol as a comonomer in ethylene polymerization allows for the synthesis of functionalized polyolefins with tailored properties. In copolymerizations catalyzed by specific Ti-complexes with MAO, the reactivity of 9-decen-1-ol can be directly compared to other comonomers. While the reactivity of ω-alkenols is generally lower than their non-polar alkene analogs (e.g., 1-dodecene), the specific chain length of 9-decen-1-ol provides a distinct balance of properties. The resulting hydroxyl groups on the polymer backbone serve as sites for further modification, influencing properties like adhesion, dyeability, and compatibility, which are not achievable with its saturated analog, 1-decanol.
| Evidence Dimension | Comonomer Reactivity & Functionality |
| Target Compound Data | Incorporates into polyethylene chains, introducing hydroxyl functionality for post-polymerization modification. |
| Comparator Or Baseline | 1-Decanol (saturated analog) and 1-dodecene (non-polar analog). |
| Quantified Difference | 1-Decanol cannot be incorporated via olefin polymerization. ω-Alkenols show lower reactivity than non-polar alkenes but introduce functionality. |
| Conditions | Metallocene- or Ziegler-Natta-catalyzed ethylene copolymerization. |
This compound enables the production of specialty functional polymers whose properties cannot be achieved using saturated or non-polar analogs, justifying its selection for advanced material synthesis.
9-Decen-1-ol serves as a key starting material for creating specialized semifluorinated acids, which are subsequently used to synthesize poly(styrene-b-semifluorinated isoprene) block copolymers. The C10 spacer provided by the 9-decen-1-ol backbone is critical for the molecular architecture that drives the self-assembly and surface properties of the final block copolymer. Using a different length alkenol would alter the block lengths and ratios, fundamentally changing the resulting surface energy and morphology. The saturated analog, 1-decanol, lacks the necessary double bond for conversion into the required isoprene-like monomer.
| Evidence Dimension | Precursor Suitability for Block Copolymer Synthesis |
| Target Compound Data | Enables synthesis of a specific semifluorinated isoprene monomer unit with a defined alkyl spacer length. |
| Comparator Or Baseline | Other ω-alkenols (e.g., 8-nonen-1-ol, 10-undecen-1-ol) or 1-decanol. |
| Quantified Difference | Chain length is a critical design parameter for the block copolymer's final properties. 1-Decanol is unsuitable for the required synthetic pathway. |
| Conditions | Multi-step synthesis of specialized block copolymers for creating low-energy surfaces. |
For researchers developing advanced materials with precisely controlled surface properties, the specific chain length of this precursor is a key design choice that cannot be easily substituted.
As a direct and structurally essential precursor to codlemone, 9-Decen-1-ol is the required starting material for the synthesis of mating disruption products targeting the codling moth (*Cydia pomonella*), a significant pest in apple and pear orchards. Its use ensures the final product has the precise molecular structure for high biological activity and efficacy in integrated pest management programs.
This compound is selected for copolymerization with ethylene or propylene to create specialty polymers. The pendant hydroxyl groups introduced by 9-Decen-1-ol act as reactive sites for cross-linking, grafting other molecules, or improving surface properties like printability and adhesion, applications for which standard, non-functionalized polyolefins are unsuitable.
Due to its role as a precursor for semifluorinated block copolymers, 9-Decen-1-ol is the appropriate choice for research and development of materials requiring low surface energy. These materials are critical for creating hydrophobic and oleophobic coatings, advanced lubricants, and biocompatible surfaces where precise control over interfacial properties is necessary.
Irritant